molecular formula C8H8BrFN2O2 B1519454 2-(4-Bromo-2-fluorophenoxy)acetohydrazide CAS No. 1098341-68-4

2-(4-Bromo-2-fluorophenoxy)acetohydrazide

Cat. No.: B1519454
CAS No.: 1098341-68-4
M. Wt: 263.06 g/mol
InChI Key: UHONXNKLNXDRON-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-fluorophenoxy)acetohydrazide” is a chemical compound with the molecular formula C8H8BrFN2O2 . It has a molecular weight of 263.07 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrFN2O2/c9-5-1-2-7 (6 (10)3-5)14-4-8 (13)12-11/h1-3H,4,11H2, (H,12,13) . This code provides a specific textual representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 263.07 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Antibacterial and Antitubercular Activities

Research by Raja et al. (2010) on diphenyl hydrazones and semicarbazones derived from phenoxy or 4-bromophenoxy acetic acid hydrazide showed promising antibacterial and antitubercular activities. Specifically, compounds synthesized exhibited inhibition against pathogenic strains and Mycobacterium tuberculosis H37 Rv, indicating their potential in developing new treatments for bacterial and tuberculosis infections (Raja, Agarwal, Mahajan, Pandeya, & Ananthan, 2010).

Antimicrobial Profile

Fuloria et al. (2014) conducted a study on the esterification of p-bromo-m-cresol, leading to the formation of 2-(4-bromo-3-methylphenoxy)acetate and subsequent derivatives. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating the chemical's utility in addressing microbial resistance (Fuloria, Fuloria, & Gupta, 2014).

Pharmacological Screening

Shaharyar et al. (2016) utilized o-phenylenediamine and phenoxyacetic acid to synthesize novel benzimidazole derivatives, including 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. These derivatives underwent pharmacological screening for anticonvulsant activities, providing insights into their potential therapeutic applications (Shaharyar, Mazumder, Salahuddin, Garg, & Pandey, 2016).

Nonlinear Optical Properties

Naseema et al. (2010) explored the nonlinear optical properties of various hydrazones, indicating potential applications in optical device technologies such as limiters and switches. This research highlights the compound's relevance in advanced materials science (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Environmental Pollution Detection

Zhu et al. (2019) designed a fluorescent probe based on 4-bromobutyryl moiety for the detection of hydrazine in environmental and biological samples. This application underscores the importance of derivatives of "2-(4-Bromo-2-fluorophenoxy)acetohydrazide" in environmental monitoring and safety (Zhu, Xu, Sang, Zhao, Wang, Wu, Fan, Wang, & Li, 2019).

Radiopharmaceutical Synthesis

Ross et al. (2011) described the synthesis of no-carrier-added 4-[18F]Fluorophenol from related compounds, demonstrating the compound's utility in developing radiopharmaceuticals for diagnostic purposes (Ross, Ermert, & Coenen, 2011).

Safety and Hazards

Specific safety and hazard information for “2-(4-Bromo-2-fluorophenoxy)acetohydrazide” is not available in the current resources. General safety measures for handling chemicals include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFN2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHONXNKLNXDRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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